molecular formula C16H23NO5S B027675 tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate CAS No. 103057-45-0

tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

Cat. No. B027675
M. Wt: 341.4 g/mol
InChI Key: MWACHFODPQVXHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate often involves multistep organic reactions. For instance, a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been described, achieving high yields and enantiomeric excess, indicating the efficiency of synthesis methods for similar compounds (Chung et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For instance, the molecular and crystal structure of certain pyrrolidine derivatives was stabilized by intramolecular hydrogen bonds, highlighting the significance of non-covalent interactions in determining the structural conformation of such molecules (Çolak et al., 2021).

Chemical Reactions and Properties

The reactivity of tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate derivatives with various reagents underlines the chemical versatility of these compounds. For example, the reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen yields peroxidic intermediates, which further undergo coupling with nucleophiles to yield substituted pyrroles (Wasserman et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate in different environments. While specific studies on these properties were not identified, the analysis techniques and insights from related compounds offer a foundation for predicting and analyzing the physical properties of tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity with other chemical species, and stability under various conditions, are essential for tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate's application in synthetic chemistry. The efficient synthesis and transformation of related pyrrolidinone compounds underline the significant chemical properties that enable their utility in creating complex molecular architectures (Yee et al., 2002).

Scientific Research Applications

  • Synthesis of Complex Organic Compounds : A study by Moskalenko and Boev (2014) discusses tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate as a versatile intermediate for synthesizing complex organic compounds. This derivative's ability to transform into various functional groups underlines its importance in organic synthesis (Moskalenko & Boev, 2014).

  • Development of Tyk2 Inhibitors : Sasaki et al. (2020) achieved the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, paving the way for novel macrocyclic Tyk2 inhibitors. This underlines the compound's potential in medicinal chemistry (Sasaki et al., 2020).

  • Synthesis of CB1 Inverse Agonists : Herath and Cosford (2010) demonstrated a one-step, continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids from tert-butyl acetoacetates. This method is significant for synthesizing CB1 inverse agonists (Herath & Cosford, 2010).

  • Synthesis of Novel Building Blocks : Nguyen, Schiksnis, and Michelotti (2009) developed a regio-selective synthesis of novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid. The bulky tert-butyl moiety of 1-tert-butyl-1H-pyrrole was used to direct the synthesis, highlighting the compound's utility in creating new chemical entities (Nguyen, Schiksnis & Michelotti, 2009).

  • Anti-Inflammatory Activities : Ikuta et al. (1987) synthesized N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one, demonstrating its potential as a safe and effective alternative to indomethacin for treating inflammation and analgesia (Ikuta et al., 1987).

  • Palladium-Catalyzed Coupling Reactions : Wustrow and Wise (1991) showed the potential of palladium-catalyzed coupling reactions between arylboronic acids and a partially reduced pyridine derivative to produce a variety of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylate (Wustrow & Wise, 1991).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305, P338, P351 suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl 3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)22-13-9-10-17(11-13)15(18)21-16(2,3)4/h5-8,13H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWACHFODPQVXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544547
Record name tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

CAS RN

103057-45-0
Record name 1,1-Dimethylethyl 3-[[(4-methylphenyl)sulfonyl]oxy]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103057-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N-tert-butoxycarbonylpyrrolidin-3-ol (19.8 g, 0.106 mol) in pyridine (200 ml) at 0° C. under nitrogen was added tosyl chloride (22.3 g, 0.117 mol) portionwise. Stir at 0° C. for 2 hr, warm to room temperature and stir at room temperature overnight. The pyridine was evaporated in vacuo and the residue was partioned between EtOAc and saturated aqueous citric acid (200 ml each). The aqueous layer was extracted with EtOAc (2×200 ml) and the combined organics were dried (sodium sulphate), filtered and evaporated to leave an oil which was purified by flash silica gel column chromatography using 10% EtOAc/cyclohexane as eluent to give in F40-85 an oil. The oil was dissolved in a small volume of cyclohexane/diethylether (5:1, 50 ml), cooled and scratched with a spatula to induce crystallisation. The resulting solid was filtered to give tert-butyl 3-[(4-methylphenyl)sulfonyl]oxy-1-pyrrolidinecarboxylate (10.5 g, 29%) as a white solid. Rf in EtOAc/cyclohexane=0.13. 1H NMR (CDCl3, 250 MHz): 7.79 (2H, d), 7.35 (2H, d), 5.04 (1H, m), 3.43 (4H, m), 2.46 (3H, s), 2.03-2.20 (2H, bm), 1.43 (9H, s).
Quantity
19.8 g
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reactant
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22.3 g
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reactant
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200 mL
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Name
cyclohexane diethylether
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (0.9 g, 5.02 mmol) in anhydrous pyridine (10 mL) at 0° C. was added 4-methylbenzene-1-sulfonyl chloride (1.0 g, 5.27 mmol). The suspension was allowed to warm to room temperature and stirred for 24 h. After this time, the suspension was poured onto crushed ice and extracted with EtOAc. The organic layer was separated, washed with water, brine, dried (MgSO4) and concentrated under reduced pressure to give the title compound (15) (1.1 g, 69%) as a light yellow colored solid. 1H NMR (CDCl3, 400 MHz) δ 7.79 (d, J=8.3 Hz, 2H), 7.35 (d, J=8.0 Hz, 2H), 4.94-5.17 (m, 1H), 3.33-3.56 (m, 4H), 2.46 (s, 3H), 1.79-2.28 (m, 2H), 1.43 (s, 9H); MS (APCI, M+H+) C16H24NO5S, calcd. 342.1. found 286.1.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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